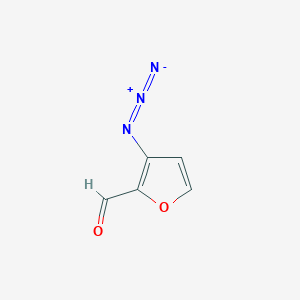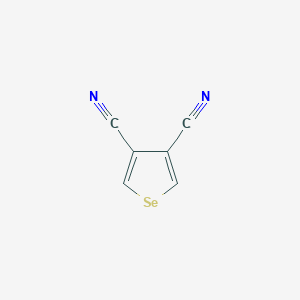![molecular formula C8H8ClNO3S B428974 Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate CAS No. 590355-43-4](/img/structure/B428974.png)
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate” is a chemical compound. It has a molecular weight of 248.71 . The IUPAC name for this compound is methyl 2-(2-chloroacetamido)-5-methyl-1H-1lambda3-thiophene-3-carboxylate .
Synthesis Analysis
The synthesis of thiophene derivatives, including “Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate”, often involves condensation reactions such as the Gewald reaction . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis
The InChI code for “Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate” is 1S/C9H11ClNO3S/c1-5-3-6 (9 (13)14-2)8 (15-5)11-7 (12)4-10/h3,15H,4H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis
“Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate” is a compound with a molecular weight of 248.71 . It should be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
- Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate has been explored for its crystal structure properties. The structure is composed of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation with respect to the C2=C3 double bond. These properties stabilize the crystal structure through intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).
Synthesis and Modification
- A study on the synthesis of derivatives, including methyl 3-amino-1 and 3-hydroxy-2 2-thiophen carboxylates, revealed a valuable synthesis process. This process involves the base-induced condensation of methyl thioglycollate with halogenated compounds (P. Huddleston & J. M. Barker, 1979).
Chemical Reactions
- A study of methyl 3-amino-2-thiophene carboxylate reacting with orthoesters to produce N-(2-carbomethoxy thienyl) imidates was conducted. This reaction highlighted the mechanism of cyclization and the relative activities of the ester and imidate groups (B. Hajjem et al., 2010).
Application in Synthesis of Pharmaceutical Intermediates
- Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, an intermediate for pharmaceuticals and herbicides, demonstrates the significance of this class of compounds in pharmaceutical manufacturing. The study also focused on the recovery and reuse of acetic acid in its production process (Wang Tian-gui, 2006).
Biological Properties and Potential Uses
- The compound's derivatives show potential in biological applications. For instance, derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid, synthesized through reactions with chloroacetyl and chloropropionic acids, demonstrated psychotropic and cytostatic activity (Z. Machoń, 1976).
Synthesis of Novel Compounds
- The synthesis of novel 4-arylazo-3-methylthiophenes from 2-arylhydrazono-2-acetyl thioacetanilide derivatives with various α-halogenated reagents, including chloroacetone and ethyl chloroacetate, shows the compound's versatility in creating new chemical entities (H. E. Gafer & E. Abdel‐Latif, 2011).
Zukünftige Richtungen
The future directions for research on “Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate” and other thiophene derivatives are promising. Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Eigenschaften
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPUZFVMNXYIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Diethyl 2-[(5-methoxy-4-oxopyran-2-yl)methylidene]propanedioate](/img/structure/B428905.png)

![thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428909.png)
![thieno[3,4-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428910.png)


![2H-thieno[3,2-c]pyrazol-2-ylamine](/img/structure/B428915.png)
